

**Preclinical Development of ANT2681: A** 

**Technical Overview** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANT2681   |           |
| Cat. No.:            | B15566183 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**ANT2681** is a novel, specific, and competitive small-molecule inhibitor of metallo- $\beta$ -lactamases (MBLs) currently in preclinical development. It exhibits particularly potent activity against New Delhi metallo- $\beta$ -lactamase (NDM) enzymes, which are a significant and growing cause of carbapenem resistance in Enterobacterales.[1][2][3][4][5][6][7] Developed to be co-administered with a  $\beta$ -lactam antibiotic, **ANT2681** aims to restore the efficacy of agents like meropenem against MBL-producing, multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the preclinical data for **ANT2681**, including its mechanism of action, in vitro and in vivo efficacy, and key safety pharmacology findings.

#### **Mechanism of Action**

**ANT2681** functions as a competitive inhibitor of MBLs.[1][6][7][8] Its inhibitory activity stems from its ability to interact with the dinuclear zinc ion cluster located in the active site of these enzymes.[9][10][11][12] This interaction is non-covalent and reversible. By binding to the active site, **ANT2681** prevents the hydrolysis of the  $\beta$ -lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The primary target for **ANT2681** is the NDM-1 enzyme, against which it demonstrates potent inhibition.[1]





Click to download full resolution via product page

**Figure 1:** Mechanism of **ANT2681** Action.

## In Vitro Efficacy

#### **Potentiation of Meropenem Activity**

**ANT2681** itself does not possess intrinsic antibacterial activity.[1][8] Its primary role is to restore the antibacterial efficacy of meropenem against MBL-producing bacteria. In vitro susceptibility



studies have demonstrated that the addition of **ANT2681** significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem for these resistant strains.

Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of **ANT2681** against MBL+ and NDM+ Enterobacterales[1][8]

| Organism Group                       | ANT2681 Conc.<br>(μg/mL) | Meropenem MIC50<br>(μg/mL) | Meropenem MIC90<br>(μg/mL) |
|--------------------------------------|--------------------------|----------------------------|----------------------------|
| All MBL-positive<br>Enterobacterales | 0                        | >64                        | >64                        |
| 1                                    | 32                       | >64                        | _                          |
| 2                                    | 16                       | >64                        |                            |
| 4                                    | 8                        | >64                        |                            |
| 8                                    | 4                        | 8                          |                            |
| 16                                   | 4                        | 8                          |                            |
| NDM-producing CRE                    | 0                        | >64                        | >64                        |
| 1                                    | 16                       | >64                        | _                          |
| 2                                    | 8                        | >64                        |                            |
| 4                                    | 4                        | 32                         | _                          |
| 8                                    | 2                        | 4                          | _                          |
| 16                                   | 2                        | 4                          |                            |

Data from a collection of 360 MBL-producing Enterobacterales. CRE: Carbapenem-Resistant Enterobacterales

Based on these findings, a fixed concentration of 8  $\mu$ g/mL of **ANT2681** was selected for subsequent in vitro studies as it provided a significant reduction in the meropenem MIC90 with little additional benefit at higher concentrations.[1][8]



# **Activity Against a Broad Panel of MBL-Producing Isolates**

The combination of meropenem and **ANT2681** (at 8  $\mu$ g/mL) was tested against a large panel of 1,687 MBL-positive Enterobacterales clinical isolates.

Table 2: Antibacterial Activity of Meropenem and Meropenem-**ANT2681** (8 μg/mL) Against MBL-Positive Enterobacterales[1][6][7][8]

| Organism<br>Subgroup<br>(Carbapene<br>mase) | Meropenem<br>MIC50<br>(μg/mL) | Meropenem<br>MIC90<br>(μg/mL) | Meropenem<br>-ANT2681<br>MIC50<br>(μg/mL) | Meropenem<br>-ANT2681<br>MIC90<br>(µg/mL) | % Inhibited<br>by MEM-<br>ANT2681 at<br>8 µg/mL |
|---------------------------------------------|-------------------------------|-------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------------|
| NDM-CRE<br>(n=1,108)                        | >32                           | >32                           | 0.25                                      | 8                                         | 92.5%                                           |
| VIM-positive<br>(n=not<br>specified)        | >32                           | >32                           | Not Reported                              | Not Reported                              | 74.9%                                           |
| IMP-positive<br>(n=not<br>specified)        | >32                           | >32                           | Not Reported                              | Not Reported                              | 85.7%                                           |
| All MBL-<br>positive<br>(n=1,687)           | >32                           | >32                           | 0.25                                      | 8                                         | 78.7%                                           |

MEM: Meropenem

These results highlight the potent ability of **ANT2681** to restore meropenem's activity against a wide range of clinically relevant MBL-producing pathogens.[1][6][7][8]

# In Vivo Efficacy Murine Neutropenic Thigh Infection Model



The in vivo efficacy of the meropenem-**ANT2681** combination was evaluated in a murine neutropenic thigh model using NDM-producing Enterobacteriaceae.[9][12][13]

- Dose-Ranging Studies: Dose-ranging experiments were conducted for both meropenem and ANT2681. A background regimen of meropenem at 50 mg/kg every 4 hours (q4h) administered subcutaneously (s.c.) showed minimal antibacterial effect on its own.[9][12][13] Against this background, a half-maximal effect was achieved with an ANT2681 dose of 89 mg/kg q4h administered intravenously (i.v.).[9][12][13]
- Dose Fractionation Studies: To determine the key pharmacodynamic (PD) index driving the efficacy of ANT2681, dose fractionation studies were performed. The results indicated that the area under the concentration-time curve (AUC) is the relevant PD index for ANT2681 when co-administered with meropenem.[1][9][12][13]

#### **Pharmacodynamic Targets for Stasis**

Further analysis using five NDM-producing strains in the murine model established the pharmacodynamic targets required to achieve bacterial stasis (no change in bacterial count).

Table 3: Pharmacodynamic Targets for Meropenem-ANT2681 to Achieve Stasis[9][12]

| Parameter | Target for Stasis           |
|-----------|-----------------------------|
| Meropenem | fT > potentiated MIC of 40% |
| ANT2681   | AUC of 700 mg·h/liter       |

fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the MIC. AUC: Area under the concentration-time curve.

These in vivo data provide a strong rationale for the clinical development of the meropenem-ANT2681 combination.[9]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. journals.asm.org [journals.asm.org]
- 2. ANT2681: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ANT2681: SAR studies leading to the identification of a metallo-β-lactamase inhibitor with potential for clinical use in combination with meropenem for the treatment of infections caused by NDM-Producing enterobacteriaceae [usiena-air.unisi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Preclinical Development of ANT2681: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#preclinical-development-of-ant2681]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com